molecular formula C7H4ClNS2 B167411 7-Chloro-2-mercaptobenzothiazole CAS No. 1849-73-6

7-Chloro-2-mercaptobenzothiazole

Cat. No. B167411
CAS RN: 1849-73-6
M. Wt: 201.7 g/mol
InChI Key: VPDPFMGWDPYVEK-UHFFFAOYSA-N
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Description

7-Chloro-2-mercaptobenzothiazole is also known as 7-chloro-3H-1,3-benzoxazole-2-thione . It is an important class of bioactive and industrially important organic compounds .


Synthesis Analysis

This compound can be synthesized by employing 6-chloro-2-aminophenol (an o-aminophenol) as a starting reagent . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecule is planar with a C=S double bond . Solution measurements by NMR spectroscopy could not measure the presence of the thiol tautomer that the name implies, instead it exists as a thione/dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .


Chemical Reactions Analysis

The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole . It can also be used as a reference compound in photocatalytic activity tests under UV or visible light irradiation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.7 . It is a white solid used in the sulfur vulcanization of rubber . The compound is insoluble in water but dissolves upon the addition of base .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • 7-Chloro-2-mercaptobenzothiazole is a derivative of 2-Mercaptobenzothiazoles, which are known for their antimicrobial and antifungal activities .
    • They are mechanism-based inhibitors of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .
  • Antibacterial Research

    • Benzothiazole derivatives, including 7-Chloro-2-mercaptobenzothiazole, have shown potential as antibacterial agents .
    • They inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
  • Photocatalytic Activity Tests

    • 7-Chloro-2-mercaptobenzothiazole can be used as a reference compound in photocatalytic activity tests under UV or visible light irradiation .
    • The methods of application or experimental procedures would involve exposing the compound to UV or visible light and observing its photocatalytic activity .
  • Antitubercular Activity Studies

    • It can be used as a starting material for the synthesis of conjugates of 2-MBT for antitubercular activity studies .
    • The methods of application would involve synthesizing the conjugates and then testing their antitubercular activity .
  • Synthesis of 4-thiazolidinones

    • 7-Chloro-2-mercaptobenzothiazole can be used as a starting material for the synthesis of 4-thiazolidinones .
    • The methods of application would involve using the compound in the synthesis process of 4-thiazolidinones .
  • Gold-Mining Industry

    • In the past, it has been used in the gold-mining industry for the froth flotation of gold from ore residue as part of the extraction process .
    • The methods of application would involve using the compound in the froth flotation process to extract gold from ore residue .
  • Polymerization

    • It finds use as a radical polymerization inhibitor, chain transfer agent, reforming agent, and additive for photoinitiators .
    • The methods of application would involve using the compound in the polymerization process .
  • Gold-Mining Industry

    • It has been used in the gold-mining industry for the froth flotation of gold from ore residue as part of the extraction process .
    • The methods of application would involve using the compound in the froth flotation process to extract gold from ore residue .
  • Anti-Inflammatory Activity

    • 2-Mercaptobenzothiazoles, including 7-Chloro-2-mercaptobenzothiazole, are known to possess anti-inflammatory activity .
    • The methods of application would involve using the compound in the development of anti-inflammatory drugs .
  • Antihypertensive Activity

    • It is known to possess antihypertensive activity .
    • The methods of application would involve using the compound in the development of antihypertensive drugs .
  • Antihyperlipidemic Activity

    • It is known to possess antihyperlipidemic activity .
    • The methods of application would involve using the compound in the development of antihyperlipidemic drugs .
  • Antiulcer Activity

    • It is known to possess antiulcer activity .
    • The methods of application would involve using the compound in the development of antiulcer drugs .
  • Organic Synthesis

    • 2-Mercaptobenzothiazoles, including 7-Chloro-2-mercaptobenzothiazole, are highly reactive building blocks for organic and organoelement synthesis .
    • They are used in the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .
  • Development of New Drugs and Materials

    • 7-Chloro-2-mercaptobenzothiazole is used in the development of new drugs and materials .
    • The methods of application would involve using the compound in the development process .
  • Antiparkinsonian Activity

    • It is known to possess antiparkinsonian activity .
    • The methods of application would involve using the compound in the development of antiparkinsonian drugs .
  • Anthelmintic Activity

    • It is known to possess anthelmintic activity .
    • The methods of application would involve using the compound in the development of anthelmintic drugs .
  • Chemoprotective Activity

    • It is known to possess chemoprotective activity .
    • The methods of application would involve using the compound in the development of chemoprotective drugs .
  • Selective CCR3 Receptor Antagonist Activity

    • It is known to possess selective CCR3 receptor antagonist activity .
    • The methods of application would involve using the compound in the development of selective CCR3 receptor antagonist drugs .

Safety And Hazards

The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Mercaptobenzothiazoles are reported for their antimicrobial and antifungal activities, and are subsequently highlighted as a potent mechanism-based inhibitor of several enzymes . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .

properties

IUPAC Name

7-chloro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDPFMGWDPYVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457585
Record name 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-mercaptobenzothiazole

CAS RN

1849-73-6
Record name 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Zhu, M Zhang, M Dai - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
A convenient synthesis of 2‐mercapto and 2‐chlorobenzothiazoles is described. The key feature of the synthesis is an exclusive ortho‐selective nucleophilic aromatic substitution …
Number of citations: 50 onlinelibrary.wiley.com
M Gao, C Lou, N Zhu, W Qin, Q Suo, L Han, H Hong
Number of citations: 0

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